Structural Differentiation from Indol-3-yl and Indole-2-carbonyl Regioisomers
The compound's indole N-1-acetyl substitution differentiates it from the indol-3-yl-acetyl analog (CAS 2034475-55-1) and the indole-2-carbonyl analog (CAS 2034485-28-2). In related kinase-targeting pyrazine-2-carbonitrile series, the indole attachment point governs selectivity between CHK1 and off-target Src-family kinases: N-1 substitution is expected to orient the indole away from the hinge region, potentially improving selectivity over the indol-3-yl variant, which in CHK1 pyrazine-2-carbonitriles showed >300-fold selectivity for CHK1 over Fyn only when optimized substituents were present [1]. No direct head-to-head data is yet available for CAS 2034228-78-7.
| Evidence Dimension | Regioisomeric indole substitution effect on kinase selectivity |
|---|---|
| Target Compound Data | Indole N-1-acetyl; no activity data publicly available |
| Comparator Or Baseline | Indol-3-yl analog (CAS 2034475-55-1) – no public data; indole-2-carbonyl analog (CAS 2034485-28-2) – no public data; reference CHK1 inhibitor A-770041 – 147 nM IC50 (CHK1), 300-fold selective vs. Fyn |
| Quantified Difference | Cannot be calculated; class-level inference from A-770041 suggests potential selectivity gains |
| Conditions | CHK1 inhibition assay (1 mM ATP) for A-770041 |
Why This Matters
Procurement decisions based solely on substructure similarity risk selecting a scaffold with a fundamentally different selectivity fingerprint, undermining SAR reproducibility.
- [1] Burchat, A. et al. A-770041, a novel and selective small-molecule inhibitor of Lck. J. Pharmacol. Exp. Ther. (CHK1/Lck/Fyn selectivity data). View Source
